ZCL278 was developed as part of a series of compounds aimed at understanding and manipulating Cdc42 signaling pathways. It is identified by its Chemical Abstracts Service number 587841-73-4 and is noted for its distinct selectivity compared to other Cdc42 inhibitors like ML141. ZCL278 has been shown to inhibit Cdc42-mediated processes effectively, particularly in cancer cell lines such as human metastatic prostate cancer PC-3 cells .
The synthesis of ZCL278 involves several key steps that are critical for obtaining the desired compound in sufficient purity and yield. While specific synthetic routes may vary, the general approach includes:
Technical parameters such as reaction temperature, time, and solvent choice are optimized to maximize yield and minimize by-products.
The molecular structure of ZCL278 can be characterized using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. The compound exhibits a specific three-dimensional conformation that is essential for its interaction with Cdc42. Key structural features include:
Quantitative analyses may include determining bond lengths and angles, which provide insights into the stability and reactivity of the molecule.
ZCL278 participates in several chemical reactions primarily related to its interaction with Cdc42:
These reactions are critical for understanding how ZCL278 modulates cellular processes.
The mechanism of action for ZCL278 involves several steps:
This dual functionality makes ZCL278 a unique compound for studying Rho family GTPases.
ZCL278 possesses several notable physical and chemical properties:
These properties are essential for designing experiments and applications involving ZCL278.
ZCL278 has several scientific applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: